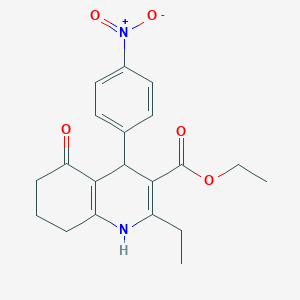
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CFMS is a sulfonamide derivative that belongs to the class of arylsulfonamides. It has been widely studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including carbonic anhydrase and metalloproteinases. 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has also been shown to modulate the activity of certain neurotransmitters, including GABA and glutamate.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has also been shown to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has been found to exhibit potential anticancer properties, making it a promising candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. It also exhibits a wide range of pharmacological properties, making it a versatile compound for medical research. However, 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has some limitations for laboratory experiments. It is a sulfonamide derivative, which can limit its solubility in certain solvents. Additionally, the mechanism of action of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide research. One potential direction is the development of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide as a potential therapeutic agent for pain and inflammation. Another potential direction is the development of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide as a potential therapeutic agent for epilepsy. Additionally, 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has potential anticancer properties, making it a promising candidate for cancer research. Further studies are needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonic acid to yield 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide. The synthesis of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide is a straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has been extensively studied for its potential applications in medical research. It has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has also been shown to possess potential anticancer properties, making it a promising candidate for cancer research.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-7-5-10(6-8-11)9-19(17,18)16-13-4-2-1-3-12(13)15/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVUAYDRGNXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)

![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)

![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-(4-ethoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5172549.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)